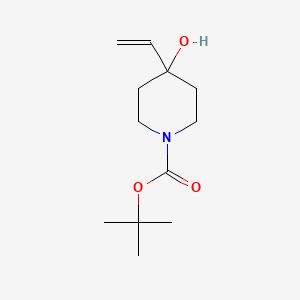

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate (CAS: 371975-46-1) is a piperidine derivative characterized by a hydroxyl (-OH) and vinyl (-CH=CH₂) group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol), and it is stored under dry, cool conditions (2–8°C) . The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, while the vinyl group offers sites for polymerization or Michael addition reactions. Safety data indicate skin/eye irritation hazards (H315, H319) .

Properties

IUPAC Name |

tert-butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPXTHCEAQVIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Tosyl chloride, mesyl chloride, or other sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxo-4-vinylpiperidine-1-carboxylate.

Reduction: Formation of tert-butyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.

Substitution: Formation of tert-butyl 4-tosyloxy-4-vinylpiperidine-1-carboxylate or tert-butyl 4-mesyloxy-4-vinylpiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and vinyl groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . Its effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Reactivity Differences :

- The vinyl group in the target compound enables cycloaddition or radical polymerization, whereas the 4-methylbenzoyl group () participates in electrophilic aromatic substitution.

- The amino group in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate facilitates nucleophilic reactions, absent in the hydroxyl/vinyl analog .

Biological Activity

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate (CAS No. 371975-46-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 227.30 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with opioid receptors, similar to other piperidine derivatives, which may contribute to analgesic effects.

Neuroprotective Effects

Some studies have indicated that piperidine derivatives can exhibit neuroprotective effects against neurodegenerative diseases. The antioxidant activity of these compounds may play a role in protecting neuronal cells from oxidative stress.

Study on Opioid Receptor Binding

A study published in a peer-reviewed journal evaluated the binding affinity of various piperidine derivatives to opioid receptors. Although this compound was not directly tested, related compounds demonstrated significant binding affinities, suggesting a potential for similar activity in this compound .

Neuroprotective Activity

In vitro studies have shown that certain piperidine derivatives can reduce cell apoptosis in neuronal cultures exposed to oxidative stress. These findings indicate that this compound may also exhibit neuroprotective properties, although direct evidence is still needed.

Comparative Analysis with Related Compounds

| Compound Name | CAS No. | Molecular Weight | Analgesic Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | 371975-46-1 | 227.30 g/mol | Potential | Potential |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | 201.26 g/mol | Confirmed | Confirmed |

| Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate | 550371-74-9 | 269.26 g/mol | Confirmed | Limited |

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves functionalizing the piperidine ring via nucleophilic substitution or oxidation-reduction sequences. For example:

- Ring formation : Start with a piperidin-4-ol precursor, introduce the vinyl group via Wittig or Heck coupling .

- Carboxylation : Protect the amine group with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) .

- Critical parameters : Temperature (0–25°C for Boc protection), solvent polarity (THF or DMF for substitution reactions), and stoichiometric ratios (1:1.2 for Boc₂O:amine) significantly impact purity and yield .

Data Insight : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, as validated by NMR and HPLC .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include tert-butyl protons (δ 1.4–1.5 ppm), vinyl protons (δ 5.0–5.8 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad) .

- ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and vinyl carbons (δ 115–125 ppm) .

- X-ray crystallography : Resolve stereochemistry using SHELX software; hydrogen-bonding patterns (e.g., O–H···O=C interactions) validate molecular packing .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Separate polar impurities using ethyl acetate and brine .

- Column chromatography : Use silica gel with gradients of ethyl acetate in hexane (10% → 50%) to resolve Boc-protected intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals; monitor melting points (mp ~80–85°C) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., tert-butanol) .

- Waste disposal : Neutralize acidic/basic residues before incineration as hazardous organic waste .

Advanced: How does the vinyl group’s electronic configuration influence reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic insight : The vinyl group’s π-electrons enable Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the tert-butyl group slows reactivity, requiring higher catalyst loading (5 mol% Pd(PPh₃)₄) .

- Kinetic studies : Monitor reaction progress via TLC; optimize ligand choice (e.g., XPhos for bulky substrates) to reduce side-product formation .

Advanced: What stereoelectronic effects govern hydrogen-bonding interactions in crystalline this compound?

Methodological Answer:

- Graph-set analysis : The hydroxyl group forms intramolecular O–H···O=C bonds (d(D···A) ~2.8 Å), stabilizing chair conformations of the piperidine ring .

- Synchrotron studies : High-resolution X-ray data (λ = 0.7 Å) reveal torsional angles (θ ~60°) between vinyl and hydroxyl groups, influencing crystal packing .

Advanced: Which biological targets are hypothesized for this compound derivatives?

Methodological Answer:

- Receptor binding assays : Derivatives show affinity for σ-1 receptors (IC₅₀ ~10–50 μM) in competitive radioligand studies .

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric screening; correlate with LogP values (predicted ~2.5) .

Advanced: How can contradictory data on Boc deprotection yields be resolved?

Methodological Answer:

- Controlled hydrolysis : Compare TFA (trifluoroacetic acid) vs. HCl/dioxane for Boc removal; monitor by LC-MS to identify side products (e.g., tert-butyl carbamate hydrolysis) .

- DoE (Design of Experiments) : Vary acid concentration (10–50% TFA in DCM) and reaction time (1–24 hrs); optimize for minimal epimerization (validate by chiral HPLC) .

Advanced: What green chemistry approaches minimize waste in synthesizing this compound?

Methodological Answer:

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for Boc protection (E-factor reduction by 30%) .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki couplings; recover >90% catalyst via magnetic separation .

Advanced: What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

- Forced degradation : Expose to UV light (ICH Q1B) and 40°C/75% RH for 4 weeks; analyze by LC-MS. Major degradants include hydroxylation of the vinyl group (m/z +16) and Boc cleavage .

- Kinetic modeling : Calculate activation energy (Ea) for hydrolysis using Arrhenius plots; shelf-life extrapolated to 24 months at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.